2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Description
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen heteroatoms. The tert-butyl ester group at position 8 and the acetyloxymethyl substituent at position 3 confer distinct steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical research. This compound is structurally characterized by its spiro[4.5]decane core, which combines a five-membered oxolane ring and a six-membered azaspiro system. The acetyloxy group enhances its solubility in polar solvents, while the tert-butyl ester provides steric protection for the carboxylic acid moiety during synthetic reactions .
Properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-12(18)20-10-13-9-16(11-21-13)5-7-17(8-6-16)14(19)22-15(2,3)4/h13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYCQNNYOECCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a nitrogen-containing compound under acidic or basic conditions. The resulting intermediate is then esterified with acetic anhydride to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment and controlled environments to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic derivatives:
Key Observations :
- Substituent Reactivity : Bromomethyl () and acetyloxymethyl groups enhance reactivity for further functionalization, whereas tert-butyl esters provide stability .
- Polarity : Hydroxymethyl derivatives () exhibit higher polarity, impacting solubility and chromatographic behavior .
- Synthetic Utility : The acetyloxymethyl group in the target compound balances reactivity and stability, making it a preferred intermediate for prodrug design .
Biological Activity
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester (CAS No. 1801766-83-5) is a complex organic compound with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol. Its structure features an oxaspiro framework, which is known for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 1801766-83-5 |
| Boiling Point | Not specified |
| Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its pharmacological properties and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. A study on Mannich bases derived from related spiro compounds demonstrated notable antibacterial and antifungal activities, suggesting that the spiro framework may enhance biological efficacy against pathogens .
2. Anti-inflammatory Effects
Compounds within the spirocyclic category have been reported to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanisms for 2-Oxa-8-azaspiro[4.5]decane derivatives require further elucidation through in vitro and in vivo studies.
3. Central Nervous System Activity
Some studies suggest that spiro compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits or influencing mood disorders. The exact pathways and efficacy of 2-Oxa-8-azaspiro[4.5]decane derivatives in CNS applications remain to be fully explored.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various spiro compounds, derivatives similar to 2-Oxa-8-azaspiro[4.5]decane were synthesized and evaluated for their antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for development as new antimicrobial agents .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory potential of related spiro compounds in a murine model of acute inflammation. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting their role in modulating inflammatory responses .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 2-Oxa-8-azaspiro[4.5]decane derivatives:
- Structure-Activity Relationship (SAR) : Modifications to the acetyloxy and carboxylic acid groups significantly influence biological activity, suggesting that careful structural optimization could enhance therapeutic efficacy.
- Mechanistic Insights : Preliminary studies indicate that these compounds may exert their effects through multiple pathways, including inhibition of specific enzymes involved in inflammation and microbial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
